molecular formula C27H22N4O6S B2498976 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034400-29-6

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2498976
M. Wt: 530.56
InChI Key: XBHKRNORSCYONC-UHFFFAOYSA-N
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Description



  • The compound is an azolidine derivative with a complex structure.

  • It contains a benzo[d][1,3]dioxole ring, a quinazolinone core, and a thioether group.

  • The presence of heterocyclic rings suggests potential biological activity.





  • Synthesis Analysis



    • The synthesis of this compound involves several steps, including cyclization reactions and thioether formation.

    • Detailed synthetic procedures can be found in relevant research papers.





  • Molecular Structure Analysis



    • The compound’s crystal structure reveals the arrangement of atoms and bonds.

    • The naphthalene moiety and the 1,2-methylenedioxybenzene group are not coplanar.

    • Further analysis can provide insights into its stability and reactivity.





  • Chemical Reactions Analysis



    • Investigating its reactivity with various functional groups can reveal potential applications.

    • Additional studies are needed to explore its chemical behavior.





  • Physical And Chemical Properties Analysis



    • Determining its solubility, melting point, and stability is crucial.

    • Spectroscopic techniques can provide information on its electronic structure.




  • Scientific Research Applications

    Synthesis and Antitumor Activity

    Quinazolinone derivatives have been synthesized and evaluated for their antitumor activities. A study by Al-Suwaidan et al. (2016) focused on the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant broad-spectrum antitumor activity. These compounds showed potency against CNS, renal, and breast cancer cell lines, with molecular docking studies indicating their potential mechanism of action through inhibition of key kinases like EGFR-TK and B-RAF kinase (Al-Suwaidan et al., 2016).

    Antimicrobial Activity

    The antibacterial and antifungal activities of novel quinazolinone derivatives have been extensively studied. For instance, Mohamed et al. (2010) reported on the synthesis of 6,8-dibromo-4(3H)quinazolinone derivatives showing potent in vitro antimicrobial activity. These compounds exhibited significant inhibitory effects against various Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus flavus (Mohamed et al., 2010).

    Analgesic and Anti-inflammatory Properties

    New 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring have been synthesized and tested for their analgesic and anti-inflammatory activities. Dewangan et al. (2016) found that certain derivatives displayed potent activities in animal models, indicating their potential for developing new pain and inflammation treatments (Dewangan et al., 2016).

    Antiviral and Antimicrobial Evaluation

    Quinazolinone peptide derivatives have been synthesized and evaluated for their antimicrobial potential, demonstrating moderate to significant activity against both Gram-positive and Gram-negative bacteria. These findings suggest the utility of quinazolinone derivatives in developing novel antimicrobial agents (Kapoor et al., 2017).

    Diuretic Agents

    Research has also explored the diuretic activity of quinazolin-4(3H)-one derivatives, revealing the potential of these compounds as diuretic agents. This suggests their applicability in treating conditions associated with fluid retention (Maarouf et al., 2004).

    Safety And Hazards



    • Toxicity, environmental impact, and potential hazards should be assessed.

    • Consult relevant safety data sheets and literature for specific details.




  • Future Directions



    • Investigate its potential as an antibacterial agent or other therapeutic applications.

    • Explore modifications to enhance its properties.




    properties

    IUPAC Name

    3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H22N4O6S/c1-33-20-10-8-17(12-22(20)34-2)25-29-24(37-30-25)14-38-27-28-19-6-4-3-5-18(19)26(32)31(27)13-16-7-9-21-23(11-16)36-15-35-21/h3-12H,13-15H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XBHKRNORSCYONC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H22N4O6S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    530.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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